molecular formula C18H22BrN3OS2 B2884552 1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea CAS No. 863017-55-4

1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea

Cat. No. B2884552
CAS RN: 863017-55-4
M. Wt: 440.42
InChI Key: VWUIVLIQRYZKBQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea, also known as BPTU, is a chemical compound that has been extensively studied for its potential use in scientific research. BPTU is a thiourea derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Structural Analysis

  • Thioureas, such as the one , are often synthesized for their structural properties. For instance, the synthesis and characterization of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea involve spectroscopic techniques like IR, NMR, and X-ray diffraction, highlighting the compound's molecular structure (Hassan et al., 2011).

Application in Antimicrobial Studies

  • Thiourea derivatives are studied for their antimicrobial activities. A related study involved the synthesis of linezolid-like molecules, including thiourea derivatives, which showed significant antitubercular activities (Başoğlu et al., 2012).

Reactions with Nucleophilic Reagents

  • The reactions of certain bromo and chloro compounds with nucleophilic reagents like morpholine and thiourea lead to the formation of various derivatives. These reactions are crucial for understanding the reactivity and potential applications of such compounds (Potkin et al., 2007).

Application in Synthesis of N-Substituted Derivatives

  • Research on the synthesis of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones, involving morpholino compounds, highlights their potential in creating novel organic compounds with various applications (Jagodziński et al., 2000).

Applications in Quinazolin-Thiourea Synthesis

  • The compound's structural motif is relevant in the synthesis of 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas, indicating its utility in complex organic syntheses and potential pharmacological applications (Fathalla et al., 2001).

Structural Characterization in Derivatives

  • The synthesis and structural characterization of N-bromobenzoyl-N'-(1,10-phenanthrolin-5-yl)thiourea derivatives, related to the query compound, show the significance of such compounds in understanding molecular interactions and properties (Shardin et al., 2017).

properties

IUPAC Name

1-(4-bromophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3OS2/c1-13(20-18(24)21-15-6-4-14(19)5-7-15)17(16-3-2-12-25-16)22-8-10-23-11-9-22/h2-7,12-13,17H,8-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUIVLIQRYZKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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